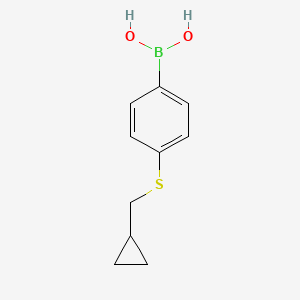
Acide 4-(cyclopropylméthylthio)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethylthio)phenylboronic acid is a chemical compound with the molecular formula C10H13BO2S . It has a molecular weight of 208.09 . This compound is used in scientific research and contributes to advancements in drug discovery, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 4-(Cyclopropylmethylthio)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a cyclopropylmethylthio group . The average mass of the molecule is 208.085 Da and the monoisotopic mass is 208.072937 Da .Chemical Reactions Analysis
Boronic acids, including 4-(Cyclopropylmethylthio)phenylboronic acid, are known to form reversible complexes with diols, which leads to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
4-(Cyclopropylmethylthio)phenylboronic acid is a solid at room temperature and should be stored at 2-8°C . It has a molecular weight of 208.09 .Applications De Recherche Scientifique
Catalyse
Dans le domaine de la catalyse, ce composé peut agir comme un catalyseur ou un ligand de catalyseur en raison de son groupe acide boronique. Il peut faciliter diverses réactions chimiques, notamment le couplage croisé de Suzuki-Miyaura, largement utilisé dans la synthèse de composés organiques complexes .
Applications diagnostiques
Acide 4-(cyclopropylméthylthio)phénylboronique : peut être utilisé dans la conception d'outils diagnostiques en raison de sa liaison sélective aux molécules contenant des cis-diols, telles que les nucléosides et les catéchols. Cette propriété est utile dans le développement de capteurs et de tests diagnostiques pour détecter les biomolécules ou surveiller les processus biologiques .
Imagerie et détection
La capacité du composé à se lier sélectivement à certaines molécules biologiques le rend adapté aux applications d'imagerie et de détection. Il peut être incorporé dans des nanoparticules BAM fluorescentes pour l'imagerie ou utilisé dans le développement de capteurs hautement sélectifs pour les marqueurs biologiques .
Administration de médicaments
Les dérivés d'acide phénylboronique, y compris l'this compound, sont étudiés pour leur utilisation dans les systèmes d'administration de médicaments sensibles au glucose. Ils peuvent être utilisés pour créer des hydrogels qui répondent aux niveaux de glucose, libérant potentiellement de l'insuline ou d'autres médicaments en fonction des besoins du patient .
Techniques de séparation
Ce composé peut être utilisé pour créer des matériaux d'affinité au borate (BAM) qui sont hautement sélectifs pour les molécules contenant des cis-diols. Ces matériaux peuvent améliorer la sélectivité et l'efficacité des techniques de séparation, telles que la chromatographie, qui est essentielle pour la purification de mélanges complexes .
Safety and Hazards
When handling 4-(Cyclopropylmethylthio)phenylboronic acid, avoid dust formation and inhalation. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Mécanisme D'action
Target of Action
Boronic acids, including phenylboronic acids, are commonly used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves a palladium catalyst, which facilitates the coupling of the boronic acid with a halide . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could influence pathways involving the synthesis of organic compounds .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its solubility and stability .
Result of Action
The primary result of the action of 4-(Cyclopropylmethylthio)phenylboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 4-(Cyclopropylmethylthio)phenylboronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature . For instance, Suzuki-Miyaura coupling reactions typically require mild conditions and are tolerant of various functional groups . Additionally, boronic acids are generally stable and easy to handle, but they can be sensitive to moisture .
Propriétés
IUPAC Name |
[4-(cyclopropylmethylsulfanyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2S/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUDUPVJZBDKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675229 |
Source


|
| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-03-5 |
Source


|
| Record name | {4-[(Cyclopropylmethyl)sulfanyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



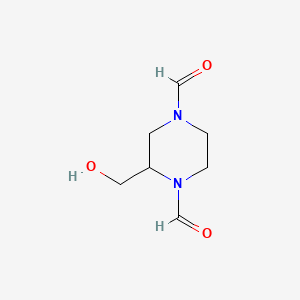
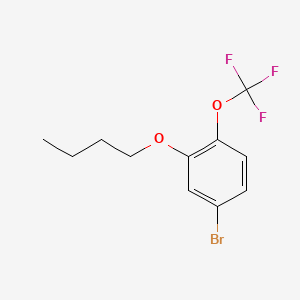
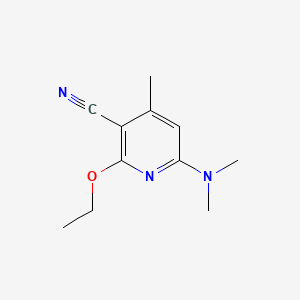

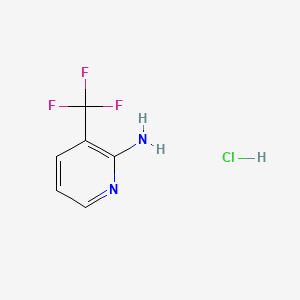

![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)



